molecular formula C22H19FN4O B11189810 9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11189810
M. Wt: 374.4 g/mol
InChI Key: KQSYALISIAASKX-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core. The presence of fluorophenyl and phenyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps, typically starting with the preparation of the quinazoline core. The synthetic route often includes the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the quinazoline ring.

    Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H19FN4O

Molecular Weight

374.4 g/mol

IUPAC Name

9-(4-fluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H19FN4O/c1-13-24-22-25-18-11-16(14-5-3-2-4-6-14)12-19(28)20(18)21(27(22)26-13)15-7-9-17(23)10-8-15/h2-10,16,21H,11-12H2,1H3,(H,24,25,26)

InChI Key

KQSYALISIAASKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C3=C(CC(CC3=O)C4=CC=CC=C4)NC2=N1)C5=CC=C(C=C5)F

Origin of Product

United States

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